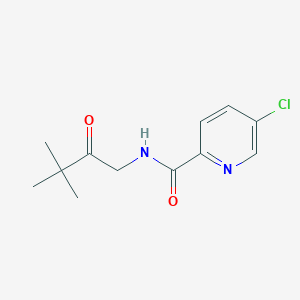
5-Methyl-pyrazine-2-carboxylic acid (3,4-difluoro-phenyl)-amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-pyrazine-2-carboxylic acid (3,4-difluoro-phenyl)-amide, also known as MPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPCA is a pyrazine derivative that has a molecular formula of C11H8F2N2O and a molecular weight of 230.19 g/mol.
Mecanismo De Acción
The exact mechanism of action of 5-Methyl-pyrazine-2-carboxylic acid (3,4-difluoro-phenyl)-amide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules in the body. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit anti-inflammatory and anti-tumor properties in various in vitro and in vivo studies. In one study, this compound was found to inhibit the growth of human prostate cancer cells by inducing apoptosis, or programmed cell death. In another study, this compound was found to reduce inflammation in a mouse model of acute lung injury by inhibiting the production of inflammatory molecules such as cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Methyl-pyrazine-2-carboxylic acid (3,4-difluoro-phenyl)-amide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. This compound is also stable under normal laboratory conditions, making it easy to handle and store. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-Methyl-pyrazine-2-carboxylic acid (3,4-difluoro-phenyl)-amide. One direction is the further exploration of its anti-inflammatory and anti-tumor properties, with the aim of developing new drugs for the treatment of various diseases. Another direction is the use of this compound as a building block for the synthesis of new materials with interesting properties, such as luminescence and conductivity. Additionally, the development of new analytical methods using this compound as a reagent could lead to improved detection and quantification of various analytes.
Métodos De Síntesis
5-Methyl-pyrazine-2-carboxylic acid (3,4-difluoro-phenyl)-amide can be synthesized through a multi-step process involving the reaction of 5-methylpyrazine-2-carboxylic acid with 3,4-difluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using chromatography techniques such as column chromatography or HPLC.
Aplicaciones Científicas De Investigación
5-Methyl-pyrazine-2-carboxylic acid (3,4-difluoro-phenyl)-amide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In materials science, this compound has been used as a building block for the synthesis of new materials with interesting properties, such as luminescence and conductivity. In analytical chemistry, this compound has been used as a reagent for the detection and quantification of various analytes, such as amino acids and metal ions.
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-5-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O/c1-7-5-16-11(6-15-7)12(18)17-8-2-3-9(13)10(14)4-8/h2-6H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDWOGYOEMMUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[quinazoline-2(1H),2'-indan]-4(3H)-one](/img/structure/B7595670.png)

![3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7595699.png)
![1-[4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7595701.png)




![4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid](/img/structure/B7595730.png)


![3-[1-[(3-Hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide](/img/structure/B7595757.png)
![2-methyl-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentan-1-amine](/img/structure/B7595760.png)